(6S)-6-Hydroxy-8-phenyloct-2-en-4-one
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Overview
Description
(6S)-6-Hydroxy-8-phenyloct-2-en-4-one is a chiral organic compound with a hydroxyl group and a phenyl group attached to an octenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-Hydroxy-8-phenyloct-2-en-4-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of a precursor ketone using a chiral reducing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at low temperatures to maintain the integrity of the chiral center.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-Hydroxy-8-phenyloct-2-en-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond in the octenone backbone can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under high pressure.
Substitution: Thionyl chloride in anhydrous conditions at low temperatures.
Major Products
Oxidation: Formation of 6-oxo-8-phenyloct-2-en-4-one.
Reduction: Formation of 6-hydroxy-8-phenyloctane-4-one.
Substitution: Formation of 6-chloro-8-phenyloct-2-en-4-one.
Scientific Research Applications
(6S)-6-Hydroxy-8-phenyloct-2-en-4-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand for enzyme binding studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (6S)-6-Hydroxy-8-phenyloct-2-en-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(6R)-6-Hydroxy-8-phenyloct-2-en-4-one: The enantiomer of (6S)-6-Hydroxy-8-phenyloct-2-en-4-one, with different stereochemistry.
6-Hydroxy-8-phenyloct-2-en-4-one: The racemic mixture containing both (6S) and (6R) enantiomers.
6-Oxo-8-phenyloct-2-en-4-one: The oxidized form of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or racemic mixture
Properties
CAS No. |
651738-95-3 |
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Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(6S)-6-hydroxy-8-phenyloct-2-en-4-one |
InChI |
InChI=1S/C14H18O2/c1-2-6-13(15)11-14(16)10-9-12-7-4-3-5-8-12/h2-8,14,16H,9-11H2,1H3/t14-/m0/s1 |
InChI Key |
HISDXRDPIJUHGZ-AWEZNQCLSA-N |
Isomeric SMILES |
CC=CC(=O)C[C@H](CCC1=CC=CC=C1)O |
Canonical SMILES |
CC=CC(=O)CC(CCC1=CC=CC=C1)O |
Origin of Product |
United States |
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